molecular formula C6H16O2SSi B8065720 3-Mercaptopropyldimethoxymethylsilane

3-Mercaptopropyldimethoxymethylsilane

Cat. No.: B8065720
M. Wt: 180.34 g/mol
InChI Key: LOOUJXUUGIUEBC-UHFFFAOYSA-N
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Description

Significance of Organosilanes as Interfacial Modifiers and Precursors

The primary function of organosilanes as interfacial modifiers lies in their ability to form stable covalent bonds with the surfaces of inorganic materials, such as glass, silica (B1680970), and metal oxides, while also presenting an organic functional group that can interact or react with a polymer matrix. This molecular-level connection enhances adhesion, improves mechanical strength, and increases the durability of composite materials. mdpi.com The general structure of a silane (B1218182) coupling agent allows for this dual functionality, with hydrolyzable groups, such as alkoxy groups, reacting with the inorganic substrate to form siloxane bonds (Si-O-Si).

Beyond their role as coupling agents, organosilanes also serve as precursors in the synthesis of advanced materials. They can be used to create functionalized nanoparticles and to form self-assembled monolayers (SAMs) on various substrates. This bottom-up approach allows for the precise engineering of surface properties, leading to materials with tailored functionalities for applications ranging from biomedical devices to electronics.

Academic Context of (3-Mercaptopropyl)dimethoxymethylsilane within Silane Coupling Agent Chemistry

(3-Mercaptopropyl)dimethoxymethylsilane (MPDMS) is a member of the mercapto-functional silane family. Its structure features a reactive mercapto (-SH) group at one end of a propyl chain and two hydrolyzable methoxy (B1213986) groups attached to the silicon atom. The mercapto group exhibits a strong affinity for certain metal surfaces, such as gold and silver, making it particularly useful for the functionalization of noble metal nanoparticles. researchgate.net

Within the broader context of silane coupling agent chemistry, MPDMS is distinguished by its two methoxy groups, in contrast to the more common trimethoxy- or triethoxy-silanes. This difference in the number of hydrolyzable groups can influence the rate of hydrolysis and condensation, as well as the structure of the resulting siloxane network on a substrate. Research has shown that dialkoxy silanes can offer advantages such as improved stability after hydrolysis and the formation of more linear, less cross-linked structures.

The thiol (-SH) functionality of MPDMS is pivotal to its utility. It can participate in various chemical reactions, including "thiol-ene" click chemistry and the formation of strong bonds with gold surfaces, which is a cornerstone of self-assembled monolayer and nanoparticle functionalization technologies. researchgate.net This positions MPDMS as a valuable tool for researchers developing advanced materials that require specific surface chemistries.

Detailed Research Findings

The scientific literature provides numerous examples of 3-Mercaptopropyldimethoxymethylsilane and its trimethoxy analogue being utilized to create advanced materials with tailored properties.

One key area of research involves the modification of silica surfaces. A study on the modification of silica with various silanes, including 3-mercaptopropyl-dimethoxymethylsilane (MPDMS) and 3-mercaptopropyl-trimethoxysilane (MPTMS), demonstrated that these molecules chemisorb onto the silica surface. This process involves the formation of hydrogen bonds between the silanol (B1196071) groups of the silica and the silane molecules. Upon heating, these physically adsorbed molecules undergo polycondensation to form stable siloxane bonds. The thermal stability of these grafted silanes was found to be a two-step process, with the decomposition of the functional mercapto groups occurring at lower temperatures (150–350 °C) and the propyl chains decomposing at higher temperatures (350–650 °C).

In another application, thiol-functionalized silica particles were synthesized in a one-step procedure through the co-condensation of tetraethoxysilane (TEOS) and 3-mercaptopropyl-dimethoxymethylsilane (MPDMS). These functionalized particles exhibited a high capacity for adsorbing heavy metal ions like Pb²⁺, Cu²⁺, and Cd²⁺ from aqueous solutions. This highlights the role of MPDMS as a precursor in creating materials for environmental remediation.

The closely related 3-mercaptopropyltrimethoxysilane (MPTMS) has been extensively studied for the functionalization of gold nanoparticles (AuNPs). The thiol group of MPTMS readily bonds to the gold surface, allowing for the creation of stable, functionalized nanoparticles. researchgate.net These modified AuNPs have applications in various fields, including bioimaging and chemical sensing. nih.govmdpi.com For instance, MPTMS has been used as a linker molecule to prepare colloidal gold multilayers. researchgate.net

In the realm of dental materials, mercapto-silanes are used as coupling agents to improve the bond strength between silica-based fillers and the polymer matrix of dental composites. Research has shown that silanization with mercapto-silanes can significantly enhance the mechanical properties of these materials. unpad.ac.idmdpi.com

Below are interactive data tables summarizing the properties of this compound and its applications based on research findings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H16O2SSi
Molecular Weight 180.34 g/mol
Appearance Clear colorless liquid
Boiling Point 212-215 °C
Density 0.98 g/cm³
Refractive Index 1.454

Table 2: Research Applications of Mercapto-Silanes

Application AreaSpecific UseKey Finding
Surface Modification Modification of silica surfacesChemisorption via hydrogen bonding, followed by polycondensation to form stable siloxane bonds.
Environmental Remediation Precursor for thiol-functionalized silica particlesHigh adsorption capacity for heavy metal ions (Pb²⁺, Cu²⁺, Cd²⁺).
Nanotechnology Functionalization of gold nanoparticlesStrong thiol-gold interaction enables the creation of stable, functionalized nanoparticles for sensing and imaging. researchgate.net
Dental Materials Coupling agent in dental compositesImproves adhesion between silica fillers and polymer matrix, enhancing mechanical properties. unpad.ac.idmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxymethylsilyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOUJXUUGIUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[SiH2]CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Mercaptopropyl Dimethoxymethylsilane and Its Functionalized Derivatives

Conventional Synthetic Routes for (3-Mercaptopropyl)dimethoxymethylsilane

The synthesis of (3-Mercaptopropyl)dimethoxymethylsilane, and its close analogue (3-Mercaptopropyl)trimethoxysilane (B106455) (MPTMS), is typically achieved through well-established industrial processes designed to create a molecule with a reactive thiol at one end and hydrolyzable alkoxysilane groups at the other. google.comcymitquimica.com A primary method involves the reaction of an allyl-functionalized dimethoxymethylsilane (B7823244) with hydrogen sulfide (B99878) in a process known as radical-catalyzed anti-Markovnikov addition. This ensures the thiol group attaches to the terminal carbon of the propyl chain.

Another prevalent industrial synthesis involves the reaction of a chloro-functional silane (B1218182), such as 3-chloropropyldimethoxymethylsilane, with a sulfur-containing nucleophile. A common approach uses sodium hydrosulfide (B80085) or thiourea (B124793). The thiourea method proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the final mercaptosilane.

A patented method for the related trimethoxy silane involves dissolving aqueous sodium sulfide in methanol (B129727), followed by reaction with silicon tetrachloride. google.com Excess water is removed using tetramethoxysilane (B109134) before adding chloropropyltrimethoxysilane to yield the crude product, which is then purified by distillation. google.com These routes produce a versatile coupling agent where the dimethoxymethylsilyl group can form durable siloxane bonds (Si-O-Si) with inorganic surfaces like glass and silica (B1680970), while the mercapto group is available for further chemical modification. diva-portal.org

Derivatization Strategies and Functional Group Transformations

The dual functionality of (3-Mercaptopropyl)dimethoxymethylsilane allows for a wide array of derivatization strategies. The thiol group is particularly amenable to "click" chemistry reactions, while also being a candidate for temporary protection during multi-step syntheses.

Thiol-Ene Reaction Mechanisms for Polymer Conjugation

The thiol-ene reaction is a highly efficient and versatile method for covalently linking the mercapto-functional silane to polymers containing alkene (C=C) groups. researchgate.net This reaction, often initiated by UV light in the presence of a photoinitiator, proceeds via a free-radical mechanism. researchgate.netnih.gov

The process can be summarized in the following steps:

Initiation: A photoinitiator, such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA), absorbs UV radiation and decomposes to form free radicals. nih.gov

Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol group (-SH) of the silane, generating a highly reactive thiyl radical (S•).

Propagation: The thiyl radical adds across an alkene double bond in a polymer chain. researchgate.net This step forms a carbon-centered radical.

Chain Transfer and Functionalization: The carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and completing the addition of the silane to the polymer. This new thiyl radical can then participate in a subsequent reaction.

This "click" reaction is characterized by its high speed, lack of oxygen inhibition, and ability to form dense, highly crosslinked networks. researchgate.net It is widely used to graft silanes onto polymer backbones, functionalize surfaces, and create organic-inorganic nanocomposite films and hydrogels. researchgate.netnih.govrsc.org For instance, silane-modified silica nanoparticles have been incorporated into thiol-ene resins to produce nanocomposite films with enhanced mechanical properties. nih.gov

Controlled Blocking and Unblocking Strategies

In complex, multi-step synthetic procedures, it is often necessary to temporarily protect the reactive thiol group to prevent it from participating in undesired side reactions. gelest.com This is particularly relevant if reactions targeting the alkoxysilane end are performed under conditions that could also affect the thiol.

Organosilanes are frequently used as protecting groups for functions with active hydrogens, such as thiols. gelest.comgelest.com The strategy involves converting the thiol (-SH) into a less reactive derivative, which can be stably maintained throughout other chemical transformations. Common blocking agents for thiols include electrophiles like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM), which form stable thioether bonds. nih.gov

The key advantages of using blocking groups are the ability to introduce and remove them in high yields under specific conditions. gelest.com After the other synthetic steps are complete, a deprotection or "unblocking" step is performed to regenerate the free thiol. This selective removal allows the thiol to be available for subsequent, targeted reactions, such as the thiol-ene coupling or bonding to metal nanoparticles. gelest.comgelest.com This controlled approach ensures that the bifunctional nature of the molecule is precisely utilized in the construction of complex materials.

Catalysis in Silanization and Polymerization Reactions

Catalysts play a critical role in controlling the reaction kinetics of both the silanization at the silicon center and the subsequent polymerization reactions involving the thiol group. The choice of catalyst can significantly influence reaction rates, product structure, and material properties.

Optimization of Catalytic Systems, e.g., Tertiary Amines

Tertiary amines are effective catalysts, particularly for the silanization process, which involves the hydrolysis and condensation of the alkoxysilane groups. adhesivesmag.com The silanization reaction is fundamental for forming stable siloxane (Si-O-Si) bonds between the silane and hydroxyl-rich inorganic surfaces (like silica) or with other silane molecules. diva-portal.org

The catalytic mechanism of amines in silanization proceeds as follows:

Hydrolysis: Amines, acting as base catalysts, promote the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane to form reactive silanol (B1196071) groups (-Si-OH). mdpi.com This reaction releases methanol as a byproduct.

Condensation: The amines then catalyze the condensation reaction between these newly formed silanols and hydroxyl groups on a substrate, or with other silanol groups, to form a cross-linked siloxane network. adhesivesmag.commdpi.com

Studies have shown that the presence of amines can increase the rate constant of the primary silanization reaction significantly compared to an uncatalyzed system. mdpi.com The catalytic efficiency can be optimized by controlling the type and concentration of the amine. mdpi.com For instance, linear aliphatic amines may enhance the reaction rate more effectively than bulkier cyclic amines due to better accessibility to the reaction sites. mdpi.com However, an excessive concentration of amine can sometimes hinder the reaction by adsorbing onto the surface and blocking access for silane molecules. mdpi.com

Advanced Synthesis Protocols for Hybrid Material Integration

The unique bifunctional nature of (3-Mercaptopropyl)dimethoxymethylsilane makes it an ideal component for advanced synthesis protocols aimed at creating integrated organic-inorganic hybrid materials. These protocols leverage the silane's ability to simultaneously bond to different material classes, leading to nanocomposites with synergistic properties. nih.gov

One advanced approach involves the one-pot synthesis of hybrid particles . For example, a process combining the sol-gel reaction of (3-Mercaptopropyl)trimethoxysilane with the emulsion polymerization of styrene (B11656) has been developed. researchgate.net This simultaneous conversion results in the formation of spherical polystyrene-poly(3-mercaptopropyl)siloxane hybrid particles, where the architecture, including core-shell structures, can be controlled by adjusting the monomer ratios. researchgate.net

Another protocol focuses on the surface functionalization of nanoparticles and substrates . (3-Mercaptopropyl)dimethoxymethylsilane is used to create self-assembled monolayers on surfaces like silica or glass. diva-portal.orgresearchgate.net A comparative study showed that related mercaptosilanes can form thin, homogeneous films with reactive thiol end-groups. researchgate.netnih.gov These functionalized surfaces can then act as platforms for further modification. For example, the thiol groups can immobilize gold nanoparticles for plasmonic applications or initiate thiol-ene photopolymerization to graft polymer brushes, creating materials with tailored properties like antifouling surfaces for biosensors. researchgate.netnih.gov

These advanced syntheses are also crucial in developing materials for optoelectronics . Amine-modified silanes, working alongside other functional silanes, can be incorporated into hybrid matrices to improve the compatibility between organic dyes and the inorganic network. core.ac.uk This enhancement of inorganic-organic compatibility is key to optimizing the performance and stability of materials used in applications such as solid-state dye lasers. core.ac.uk

Research Findings on Mercaptosilane Utilization

Area of Research Synthetic Strategy/Protocol Key Findings Reference(s)
Nanocomposite Films Photoinitiated thiol-ene polymerization of silane-modified silica nanoparticles in a resin matrix.Silane-modified silica nanoparticles dispersed homogeneously in the polymer matrix, leading to a 77.3% maximum increase in tensile strength compared to the neat film. nih.gov
Hybrid Particles One-pot synthesis via simultaneous sol-gel reaction of MPTMS and emulsion polymerization of styrene.Formation of spherical hybrid particles with controllable sizes and architectures (including core-shell) by varying monomer ratios. researchgate.net
Surface Silanization Catalysis of silica/silane systems with various amines (e.g., DPG, hexylamine).Amines significantly increased the primary silanization reaction rate (up to 3.7 times). Linear aliphatic amines were more effective than cyclic amines. mdpi.com
Functional Coatings Surface modification of silicon with mercaptopropylsilanes for subsequent thiol-ene polymerization.Creation of homogeneous films with reactive thiol groups, enabling further modification for applications in biosensing and biomaterials. researchgate.netnih.gov
Adhesion Promotion Use of MPTMS to functionalize glass surfaces for improved adhesion to a polymer layer.A self-assembled monolayer of the silane formed on the glass, providing thiol groups as attachment links for the polymer. diva-portal.org

Sol-Gel Processing for Nanocomposite Membranes

The sol-gel process is a versatile method for producing solid materials from small molecules. For mercaptosilanes, this process involves the hydrolysis and condensation of the alkoxysilane groups. (3-Mercaptopropyl)methyldimethoxysilane (MPMDMS) is utilized as a silane precursor in the sol-gel synthesis of Nafion-MPMDMS nanocomposite membranes. sigmaaldrich.com This method allows for the creation of a three-dimensional network structure.

In a related application, its functional derivative, (3-mercaptopropyl)trimethoxysilane (MPTMS), is used to create hybrid silica-based adsorbents. A new sol-gel hybrid material of MPTMOS-MTMOS (methyltrimethoxysilane) was synthesized and applied as an effective adsorbent for organic dyes. Similarly, MPTMS has been used as a precursor for sol-gel coatings to protect aluminum from corrosion. researchgate.net The process involves the hydrolysis and poly-condensation of the precursor, which can be influenced by parameters such as the water-to-alkoxide molar ratio, the type and amount of catalyst, precursor concentration, and the temperature of hydrolysis and drying.

The general steps for creating nanocomposites using a mercaptosilane derivative via a sol-gel approach can involve:

Dispersion of nanoparticles (e.g., silica) in a solvent like dry toluene (B28343). nih.gov

Slow, dropwise addition of the silane coupling agent, such as MPTMS. nih.gov

Reaction under controlled temperature (e.g., 80 °C) for a set duration (e.g., overnight) to ensure bonding. nih.gov

Incorporation of these modified nanoparticles into a polymer resin before curing. nih.gov

Atomic Layer Deposition (ALD) for Surface-Saturated Molecular Layers

Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds materials in a layer-by-layer fashion through self-limiting chemical reactions on a substrate surface. sigmaaldrich.com This method allows for exceptional control over film thickness and conformality, even on complex, three-dimensional structures. sigmaaldrich.com The process typically involves sequential pulses of gaseous precursors that react with the surface. sigmaaldrich.com

While ALD is widely used for depositing a variety of materials using different precursors, including other silanes like (3-Aminopropyl)triethoxysilane (APTES) sigmaaldrich.com, specific documented examples of (3-Mercaptopropyl)dimethoxymethylsilane being used as a precursor in ALD processes were not prominent in the available research. The technique, however, remains a key methodology for creating precisely controlled surface layers, and the use of functionalized silanes is a critical aspect of this field.

Supercritical Fluid-Based Synthesis, e.g., sc-CO₂

Supercritical fluid (SCF) technologies, particularly those using supercritical carbon dioxide (sc-CO₂), offer a green alternative to traditional organic solvents for chemical synthesis and material processing. mdpi.com SC-CO₂ is valued for its low critical point (304.21 K and 7.382 MPa), non-flammability, and tunable solvent properties, which can be adjusted by varying pressure and temperature. mdpi.com

In the context of silane chemistry, sc-CO₂ has been employed as a reaction solvent for the surface functionalization of materials with the related compound, (3-mercaptopropyl)trimethoxysilane. This approach is used for grafting the silane onto inorganic materials. The properties of sc-CO₂, such as liquid-like density and gas-like diffusivity, facilitate the transport of reactants into porous structures. mdpi.com Micronization processes using SCFs, such as Rapid Expansion of Supercritical Solutions (RESS), can be used to produce fine particles with narrow size distributions. semanticscholar.org While specific examples detailing the synthesis of (3-Mercaptopropyl)dimethoxymethylsilane using sc-CO₂ are not detailed, the use of this medium for processing its functionalized derivatives highlights its importance in advanced materials synthesis.

Optimization of Reaction Parameters for Yield and Specificity

Achieving high yield and specificity in the synthesis of mercaptosilanes is critically dependent on the fine-tuning of reaction parameters.

Influence of Reaction Time and Temperature

Reaction time and temperature are pivotal in controlling the outcome of silane synthesis. In a documented synthesis of the related compound 3-mercaptopropyltrimethoxysilane, reactants are combined, leading to an initial temperature increase to approximately 100°C. The temperature is then deliberately raised to and maintained at 110°C. The reaction progress is monitored, and after about 75 minutes, the starting silane is almost entirely consumed, leading to a high yield of the final product after purification.

A study focused on optimizing the reaction between MPTMS and mesoporous silica found that the ideal conditions for maximizing the loading amount of the silane were a reaction time of 31 hours at a temperature of 391 K (118°C). jocpr.com Another patented method for preparing MPTMS emphasizes strict temperature control, keeping the reaction stable between 20-25°C, followed by an aging period of 1 to 2 hours to ensure completion and achieve a high product yield of over 95%. google.com

These examples underscore the critical need to tailor time and temperature to the specific reactants and desired outcome.

Table 1: Examples of Reaction Parameter Optimization for Mercaptosilane Synthesis

Product/Process Temperature (°C) Time Outcome/Yield
MPTMS Synthesis 110 °C 75 minutes 84% Yield
MPTMS Grafting 118 °C (391 K) 31 hours Optimized Loading
MPTMS Synthesis 20-25 °C 2-5 h addition, 1-2 h aging 95.7% Yield

Role of Solvent Systems in Reaction Efficiency

The choice of solvent is crucial for reaction efficiency, as it must effectively dissolve reactants and facilitate their interaction. In the synthesis of mercaptosilanes, various solvent systems are employed. For the surface modification of silica nanoparticles with MPTMS, dry toluene is used as the solvent to disperse the nanoparticles before the silane is added. nih.gov

Surface Functionalization Mechanisms and Control

Stability and Durability of Functionalized Interfaces

The long-term performance of a device or material often depends on the stability of its surfaces and interfaces. Functionalization with 3-Mercaptopropyldimethoxymethylsilane is employed not only to introduce specific chemical functionality but also to enhance the durability of the interface against environmental stressors.

Interfaces functionalized with mercaptosilanes demonstrate significant resistance to both thermal and chemical challenges. The formation of a dense network of covalent siloxane bonds at the substrate interface provides a robust foundation that can withstand harsh conditions.

Thermal Stability: The incorporation of materials functionalized with mercaptosilanes has been shown to substantially enhance the thermal stability of composites. For example, the initial thermal degradation temperature of a thiol-ene nanocomposite was increased from 249 °C to 362 °C with the addition of just 1.5 wt% of graphene nanosheets functionalized with (3-Mercaptopropyl)trimethoxysilane (B106455). Similarly, the half weight loss degradation temperature of polyvinyl alcohol (PVA) films saw a dramatic increase from 298 °C to 416 °C upon incorporation of 1.0 wt% of functionalized MoS2 nanosheets. This enhancement is attributed to the strong bonding and good dispersion of the functionalized fillers within the polymer matrix. However, the temperature of the silanization process itself must be controlled; while temperatures between 60-120°C can accelerate the process, excessive temperatures above 120°C can lead to the degradation of functional groups and non-uniform coatings.

Interactive Data Table: Enhancement of Thermal Stability

Base Material Functionalized Additive (wt%) Initial Degradation Temp. (°C) Enhanced Degradation Temp. (°C) Temperature Increase (°C)
Thiol-ene Nanocomposite 1.5% MPTMS-Graphene 249 362 113
Polyvinyl Alcohol (PVA) Film 1.0% MPTMS-MoS2 298 416 118

Chemical Degradation: The siloxane bonds (Si-O-Si) that anchor the functional layer to the substrate are inherently stable and resistant to attack by many chemical agents. This robust covalent linkage ensures the durability of the functionalization. The choice of functional group also plays a role; the thiol (-SH) group provides a reactive site for further chemistry, such as in thiol-ene click reactions, which form stable thioether linkages. The durability of these functionalized surfaces is evidenced by studies on graphene aerogels, which maintained their superhydrophobic properties even after repeated washing and drying cycles with ethanol, indicating a strong resistance to chemical and physical degradation. This functionalization can improve the mechanical durability of devices by preventing delamination at interfaces.

Advanced Spectroscopic and Analytical Characterization of 3 Mercaptopropyl Dimethoxymethylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organosilanes, offering detailed information at the atomic level in both the solid and solution states.

Solid-state Nuclear Magnetic Resonance (NMR) using Cross-Polarization Magic-Angle Spinning (CP-MAS) is a powerful, non-destructive technique for characterizing the structure of (3-Mercaptopropyl)dimethoxymethylsilane once it is immobilized on a solid surface, such as silica (B1680970). nih.govresearchgate.net This method provides direct insight into the covalent linkages formed between the silane (B1218182) and the substrate.

The 29Si NMR spectrum is particularly informative for determining the condensation state of the silane. The silicon atom in the dimethoxymethylsilane (B7823244) group can react with surface silanol (B1196071) groups (Si-OH) and with neighboring silane molecules. This results in different structural environments, denoted as T-structures, which are distinguishable by their chemical shifts. nih.govresearchgate.net

T¹ species correspond to a silicon atom bonded to one other silicon atom through an oxygen bridge (siloxane bond) and retaining one unreacted methoxy (B1213986) group.

T² species represent a silicon atom that has formed two siloxane bonds.

T³ species indicate a fully condensed silicon atom, having formed three siloxane bonds in a cross-linked network.

The relative abundance of these T-species, determined from the integrated intensities of the corresponding NMR signals, reveals the degree of cross-linking and the nature of the silane's attachment to the surface. researchgate.net For instance, a higher proportion of T² and T³ structures suggests a denser, more robust, and highly cross-linked surface layer. nih.gov

13C CP-MAS NMR complements the 29Si data by providing information about the organic propyl-thiol chain. The chemical shifts of the carbon atoms in the propyl chain confirm that the organic part of the molecule remains intact during the grafting process. Any significant shifts or the appearance of new signals in the 13C spectrum could indicate side reactions or decomposition of the propyl chain under the reaction conditions. researchgate.net The technique is also sensitive to the mobility of the carbon chain; changes in peak widths can indicate how the chains are oriented and packed on the surface. researchgate.net

Table 1: Typical Solid-State 29Si and 13C NMR Chemical Shifts for Grafted Mercaptosilanes.
NucleusStructural UnitTypical Chemical Shift (ppm)Significance
29SiT¹ (Monodentate)-45 to -55Silane attached to the surface via one Si-O-Si bond.
29SiT² (Bidentate)-56 to -65Silane attached via two Si-O-Si bonds, indicating some cross-linking.
29SiT³ (Tridentate)-66 to -75Fully condensed silane in a cross-linked network.
13C-CH₂-S~27-29Carbon adjacent to the sulfur atom.
13C-CH₂-CH₂-S~22-24Central carbon of the propyl chain.
13CSi-CH₂-~9-12Carbon adjacent to the silicon atom.

Solution-state ¹H and ¹³C NMR spectroscopy is essential for verifying the chemical structure and purity of the (3-Mercaptopropyl)dimethoxymethylsilane monomer before its use. These techniques provide an unambiguous confirmation of the molecular formula by identifying the number and connectivity of protons and carbons. mdpi.com

In the ¹H NMR spectrum, each group of chemically non-equivalent protons produces a distinct signal with a characteristic chemical shift, multiplicity (e.g., singlet, triplet, multiplet), and integration value proportional to the number of protons. For (3-Mercaptopropyl)dimethoxymethylsilane, one would expect to see signals corresponding to the methoxy protons, the three methylene (B1212753) (CH₂) groups of the propyl chain, and the thiol (SH) proton. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a distinct peak for each unique carbon atom in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com The combination of ¹H, ¹³C, and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unequivocal assignment of all atoms in the molecular structure. mdpi.com

Table 2: Predicted Solution-State ¹H and ¹³C NMR Chemical Shifts for (3-Mercaptopropyl)dimethoxymethylsilane.
NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HSi-O-CH~3.5Singlet
¹HS-CH₂-~2.5-2.7Quartet/Multiplet
¹H-CH₂-CH₂-S~1.6-1.8Multiplet
¹HSH~1.2-1.4Triplet
¹HSi-CH₂-~0.7-0.9Multiplet
¹³CSi-O-CH₃~50N/A
¹³CS-CH₂-~28N/A
¹³C-CH₂-CH₂-S~23N/A
¹³CSi-CH₂-~10N/A

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying functional groups and analyzing chemical bonds within the silane molecule and in the modified materials.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to confirm the successful grafting of (3-Mercaptopropyl)dimethoxymethylsilane onto a substrate and to monitor the chemical changes during the process. nih.gov The method works by detecting the absorption of infrared radiation by specific molecular vibrations. diva-portal.org

The presence of the silane on a surface is confirmed by the appearance of characteristic absorption bands. Key among these are the C-H stretching vibrations from the propyl chain (typically in the 2800-3000 cm⁻¹ region) and, most importantly, the weak but distinct S-H stretching band of the thiol group, which appears around 2560 cm⁻¹. researchgate.net

FTIR is also crucial for monitoring the hydrolysis and condensation reactions of the methoxysilane (B1618054) groups. The disappearance of C-H stretching modes associated with the methoxy groups and the appearance of a broad Si-O-Si asymmetric stretching band (around 1000-1100 cm⁻¹) provide clear evidence of the formation of a polysiloxane network on the substrate. rsc.org The presence of a broad O-H band around 3400 cm⁻¹ can indicate the presence of hydrolyzed, unreacted Si-OH groups. researchgate.net

Table 3: Key FTIR Absorption Bands for (3-Mercaptopropyl)dimethoxymethylsilane Systems.
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSignificance
~2940 & ~2840Asymmetric & Symmetric C-H Stretch-CH₂-Confirms presence of the propyl chain.
~2560S-H Stretch-SH (Thiol)Signature peak confirming the presence of the mercapto group. researchgate.net
~1460C-H Bend-CH₂-Further evidence of the alkyl chain.
1000-1100Asymmetric Si-O-Si StretchSiloxaneIndicates condensation and formation of a polysiloxane network on a surface. rsc.org
~800Si-C StretchSi-CH₂Confirms the stable bond between silicon and the propyl chain.

Raman spectroscopy is a complementary technique to FTIR that is particularly effective for detecting non-polar bonds. It is an excellent tool for characterizing the thiol (-SH) functional group and for detecting its oxidation product, the disulfide (-S-S-) bond.

The S-H stretching vibration gives rise to a distinct and sharp peak in the Raman spectrum, typically found around 2576 cm⁻¹. researchgate.net This peak serves as a clear marker for the presence of the thiol group on a surface or in a material.

A key advantage of Raman spectroscopy is its ability to clearly identify the formation of disulfide bonds, which are often formed through the oxidative coupling of two thiol groups. The S-S stretching vibration produces a signal in the range of 500-550 cm⁻¹. The appearance of this peak, often accompanied by a decrease in the intensity of the S-H peak, provides direct evidence of disulfide cross-linking. This is a critical analysis for applications where the stability of the thiol group or the formation of a disulfide network is important. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and transitions of materials modified with (3-Mercaptopropyl)dimethoxymethylsilane.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For silica nanoparticles modified with the mercaptosilane, TGA can quantify the amount of silane grafted onto the surface by measuring the weight loss corresponding to the decomposition of the organic propyl-thiol chain. nih.gov The TGA curve also provides information on the thermal stability of the modified material, indicating the temperature at which degradation begins. nih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For polymer composites incorporating the mercaptosilane, DSC is used to determine thermal transitions such as the glass transition temperature (Tg). nih.gov Changes in the Tg can indicate the degree of interaction and cross-linking between the silane-modified filler and the polymer matrix. nih.gov

Table 4: Example Thermal Analysis Data for Nanocomposite Films Incorporating Mercaptosilane-Modified Silica. nih.gov
Sample10% Weight-Loss Temperature (°C)50% Weight-Loss Temperature (°C)Glass Transition Temperature (Tg, °C)
Neat Polymer Film335393.5139.1
Film with 0.5% Modified Silica332394.5139.2
Film with 1.0% Modified Silica345397.5138.5

Surface-Sensitive Analytical Methods

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for analyzing the surface of materials modified with (3-Mercaptopropyl)dimethoxymethylsilane. It provides detailed information about the elemental composition and the chemical states of the atoms present on the surface. byu.edu The presence of silicon (Si 2p, Si 2s), sulfur (S 2p, S 2s), oxygen (O 1s), and carbon (C 1s) signals in an XPS survey spectrum confirms the successful grafting of the silane onto a substrate. unica.it

High-resolution XPS spectra provide more in-depth information. For instance, the S 2p spectrum can distinguish between un-reacted thiol groups (BE ~164.5 eV), thiolate groups bonded to the surface (BE ~161.6 eV), and oxidized sulfur species like sulfates (BE ~168.2 eV). researchgate.netresearchgate.net The Si 2p spectrum can reveal the formation of Si-O-Si bonds, indicating cross-linking of the silane molecules. mdpi.com Analysis of the Si 2p peak can identify components corresponding to Si-OH groups and Si-N structures in aminosilane-modified surfaces. researchgate.net

Angle-resolved XPS (ARXPS) can be employed to determine the thickness and orientation of the silane layer. mdpi.comlu.se For example, studies on (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) have shown that the thiol group and the alkyl chain point away from the surface. researchgate.netlu.se

Table 2: Representative XPS Binding Energies for MPTMS Functionalized Gold Surface

Element Signal Binding Energy (eV) Assignment
Sulfur S 2p3/2 163.7 (±0.1) Thiol group
Oxygen O 1s 532.6 -O-Si

Data obtained from XPS analysis of a (3-mercaptopropyl)trimethoxysilane (MPTMS) functionalized gold surface. unica.it

The quantitative analysis of XPS data allows for the determination of atomic ratios, which can be compared to the expected stoichiometry of the functionalized layer. unica.itmdpi.com This provides insights into the reaction mechanism and the structure of the grafted layer. unica.it

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials modified with (3-Mercaptopropyl)dimethoxymethylsilane. illinois.edupsu.eduwikipedia.org It provides high-resolution images that can reveal changes in the surface structure after silanization, such as the formation of silane layers or aggregates. researchgate.net SEM can be used to study features from the nanometer to the millimeter scale. illinois.edu

Coupled with SEM, Energy Dispersive X-ray (EDX) spectroscopy allows for elemental analysis of the surface. nih.govinspectioneering.comoregonstate.edu By detecting the characteristic X-rays emitted from the sample when bombarded with the electron beam, EDX can create elemental maps, showing the distribution of specific elements like silicon and sulfur across the surface. researchgate.net This confirms the presence and uniform distribution of the silane coating. The intensity of the elemental peaks in the EDX spectrum provides semi-quantitative information about the composition of the surface layer. nih.govresearchgate.net

For example, in the analysis of (3-mercaptopropyl)trimethoxysilane-grafted carbon black, SEM images show the morphology of the material, while EDX elemental mapping for silicon and sulfur confirms the successful grafting. researchgate.net

Table 3: Example of EDX Analysis of a Silane-Treated Surface

Element Weight Percentage (Wt%)
Al Varies
Si 2.20
O Varies

This table shows a sample result from an EDX analysis of a silane-treated aluminum surface, indicating the presence of silicon from the silane treatment. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface topography and roughness of materials at the nanoscale. wiley.comchalcogen.ro It is particularly useful for characterizing the changes in surface morphology after modification with (3-Mercaptopropyl)dimethoxymethylsilane. wiley.com AFM can provide three-dimensional images of the surface, revealing details about the formation of silane layers, including their uniformity and the presence of any aggregates or islands. wiley.comresearchgate.netresearchgate.net

A key parameter obtained from AFM analysis is the surface roughness, often expressed as the root-mean-square (Rq) or average roughness (Ra). chalcogen.rooamjms.eunih.govnih.gov An increase in surface roughness after silanization can indicate the successful deposition of the silane layer. wiley.comresearchgate.net For instance, the modification of a silicon wafer with an aminosilane (B1250345) can lead to the formation of a rougher layer with islands due to polymerization. wiley.com

Table 4: Representative AFM Surface Roughness Data

Surface Average Roughness (Ra)
Uncoated Silicon Wafer 0.09 nm
APTMS Coated Silicon Wafer 0.28 nm

This table illustrates the change in surface roughness of a silicon wafer upon coating with (3-Aminopropyl)trimethoxysilane (APTMS), as measured by AFM. wiley.com

The ability of AFM to provide detailed topographical information is crucial for understanding how the silanization process affects the physical characteristics of the substrate, which in turn influences its performance in various applications. nih.govresearchgate.net

Chromatographic and Separation Techniques for Material Characterization

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. shimadzu.com In the context of materials modified with (3-Mercaptopropyl)dimethoxymethylsilane, HPLC can be employed for the quantitative analysis of the surface thiol groups. acs.orgnih.gov

To make the thiol groups detectable by common HPLC detectors (like UV or fluorescence detectors), they are often derivatized with a suitable reagent. acs.orgnih.gov For example, 4,4′-dithiodipyridine (DTDP) can be used as a derivatizing agent that reacts with thiols to form a product that can be readily detected. acs.orgresearchgate.net Another fluorogenic reagent used for thiol determination is 4-fluoro-7-aminosulfonylbenzofurazan (ABD-F). nih.gov

The derivatized sample is then injected into the HPLC system, where the components are separated on a column. The amount of the derivatized thiol is quantified by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations. nih.govresearchgate.net This method provides a precise and accurate way to determine the concentration of accessible thiol groups on the surface of the modified material. acs.orgnih.gov

Table 5: HPLC System Parameters for Thiol Analysis

Parameter Value
Column Alltima C18 (250 mm × 2.1 mm i.d., 5 μm)
Column Temperature 25 °C
Detection Tandem Mass Spectrometry (Positive Ion Mode)

This table provides an example of HPLC conditions used for the quantitative analysis of thiols after derivatization. acs.org

This quantitative data is vital for applications where the density of thiol functional groups directly impacts the material's performance, such as in biosensors or heavy metal adsorption.

Elemental Analysis for Compositional Stoichiometry

Elemental analysis is a fundamental technique for determining the elemental composition of a sample. In the context of (3-mercaptopropyl)dimethoxymethylsilane, particularly after its application to a substrate such as silica, elemental analysis serves to confirm the successful grafting of the silane and to quantify the surface coverage.

The process typically involves the combustion of the sample at high temperatures. This breaks the material down into simple gaseous components. These gases are then separated and measured by various detection methods, allowing for the precise determination of the mass percentages of key elements like carbon (C), hydrogen (H), and sulfur (S). The presence and relative abundance of sulfur, which is unique to the mercaptopropyl group of the silane, is a direct indicator of a successful surface modification.

Research has indicated the use of elemental analysis to ascertain the surface coverage of mercaptopropyl groups on silica gel modified with 3-mercaptopropyldimethoxymethylsilane. researchgate.net By comparing the elemental composition of the unmodified silica with the modified version, researchers can calculate the density of the grafted silane molecules on the surface. This stoichiometric information is crucial for understanding and optimizing the silylation reaction conditions, such as temperature and reaction time, to achieve the desired surface functionalization. researchgate.net For instance, a higher carbon and sulfur content post-modification confirms a greater degree of silanization.

Table 1: Theoretical Elemental Composition of (3-Mercaptopropyl)dimethoxymethylsilane

ElementSymbolAtomic Mass ( g/mol )Molar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.0172.0639.96
HydrogenH1.00816.1288.94
OxygenO16.0032.0017.74
SulfurS32.0732.0717.78
SiliconSi28.0928.0915.57
Total 180.34 100.00

Note: This table represents the theoretical stoichiometry of the pure compound, not experimental results from a modified surface.

Contact Angle (CA) Measurements for Surface Wettability

Contact angle (CA) measurement is a widely used surface-sensitive technique to quantify the wettability of a solid surface. It involves depositing a liquid droplet onto the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. This angle provides direct insight into the surface's hydrophilicity (water-loving, low contact angle) or hydrophobicity (water-repelling, high contact angle).

When a substrate like glass or silica, which is typically hydrophilic (low water contact angle), is treated with (3-mercaptopropyl)dimethoxymethylsilane, the surface chemistry is altered. The silane's propyl chain introduces organic, nonpolar character to the surface, which is expected to increase its hydrophobicity. Therefore, an increase in the water contact angle after treatment is a primary indicator of the successful formation of a silane layer.

The magnitude of the contact angle can provide information about the quality and organization of the silane layer. A uniform, densely packed monolayer would present a consistent and significantly different contact angle compared to the bare substrate. Factors such as reaction conditions and the concentration of the silane can influence the final surface wettability.

While the principles of contact angle measurements are well-established for assessing surface modifications, specific research data detailing the water contact angles on surfaces treated solely with (3-mercaptopropyl)dimethoxymethylsilane were not found in the reviewed scientific literature. Therefore, a data table with experimental values cannot be provided.

Table 2: Contact Angle Measurement Data for (3-Mercaptopropyl)dimethoxymethylsilane Treated Surfaces

SubstrateTreatmentTest LiquidContact Angle (°)
Various(3-Mercaptopropyl)dimethoxymethylsilaneWaterSpecific experimental data not available in reviewed literature.

Note: The expected result would be an increase in water contact angle on a hydrophilic substrate after treatment, indicating a more hydrophobic surface. The exact value would depend on the substrate and the quality of the silane layer.

Theoretical and Computational Investigations of 3 Mercaptopropyl Dimethoxymethylsilane Chemistry

Density Functional Theory (DFT) for Grafting Modes and Reaction Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the grafting of mercaptosilanes onto silica (B1680970) surfaces. Although direct DFT studies on (3-Mercaptopropyl)dimethoxymethylsilane are not extensively documented in the reviewed literature, research on the closely related compound, 3-mercaptopropyl trimethoxysilane (B1233946) (MPTMS), provides significant analogous insights.

A study on the surface modification of nanosilica with MPTMS utilized DFT to explore various grafting modes. researchgate.net The investigation revealed that the grafting process is initiated by the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (B1196071) (-Si-OH) groups. These silanols then condense with the hydroxyl groups present on the silica surface. researchgate.net

The DFT calculations identified several possible grafting modes, including monodentate, bidentate, and tridentate linkages, where the silane (B1218182) molecule bonds to the surface through one, two, or three Si-O-Si bridges, respectively. The energetics of these different modes can be calculated to determine the most favorable configurations. For MPTMS on a silica cluster model, it was found that different grafting modes could be favored depending on the concentration of the silane. researchgate.nettyut.edu.cn At lower concentrations, mono- and di-grafting modes are more likely, while at higher concentrations, a ladder-like grafting structure may form. researchgate.net

Table 1: Investigated Grafting Modes of MPTMS on Nanosilica Surface via DFT

Grafting ModeDescriptionFavorable Conditions
Mono-grafting The MPTMS molecule is attached to the nanosilica surface through one Si-O-Si bond.Lower MPTMS concentrations. researchgate.net
Di-grafting The MPTMS molecule is linked to the surface via two Si-O-Si bonds.Intermediate MPTMS concentrations. researchgate.net
Ladder-like grafting Multiple MPTMS molecules interact with the surface and each other, forming a more complex structure.Higher MPTMS concentrations. researchgate.net

Molecular Simulation and Modeling of Siloxane Polymer Structures

Molecular simulations, particularly molecular dynamics (MD), are instrumental in understanding the structure and dynamics of polysiloxane networks that incorporate functional silanes like (3-Mercaptopropyl)dimethoxymethylsilane. These simulations provide a microscopic view of the polymer chains, their interactions, and the resulting macroscopic properties of the material.

Modeling can predict how the incorporation of mercaptosilanes affects the polymer's structural properties, such as:

Cross-link density: The number of cross-links per unit volume, which influences the mechanical strength and elasticity of the material.

Chain conformation: The spatial arrangement of the polymer chains, which can be affected by the side groups.

Free volume: The empty space between polymer chains, which impacts properties like permeability and glass transition temperature.

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of these networks, including their response to mechanical stress and changes in temperature. This is crucial for designing materials with specific performance characteristics, such as elastomers for tire treads where mercaptosilanes are increasingly used. utwente.nl The simulations can elucidate how the different reaction mechanisms of mercaptosilanes, compared to other sulfur-containing silanes, lead to different internal structures and mixing behaviors in polymer composites. utwente.nl

Computational Approaches to Reaction Pathway Elucidation

Computational chemistry offers powerful methods to elucidate the complex reaction pathways of silanes, including the hydrolysis and condensation of (3-Mercaptopropyl)dimethoxymethylsilane. These theoretical investigations can map out the potential energy surface of a reaction, identifying transition states and intermediate species.

The initial step in the reaction of (3-Mercaptopropyl)dimethoxymethylsilane is hydrolysis, where the methoxy groups (-OCH3) react with water to form silanol groups (-OH) and methanol (B129727). This is followed by condensation, where the silanol groups react with each other or with hydroxyl groups on a substrate to form stable Si-O-Si linkages. researchgate.netresearchgate.net

Computational methods, such as DFT, can be employed to:

Model the hydrolysis reaction: This includes calculating the activation energy barriers for the stepwise hydrolysis of the two methoxy groups. The solvent effect is a critical parameter in these calculations and can be modeled using approaches like the conductor-like screening model (COSMO). tyut.edu.cndaneshyari.com

Investigate the condensation process: The calculations can reveal the preferred pathways for the formation of siloxane bonds, whether it is self-condensation of the silane molecules or their reaction with a surface.

Determine the influence of catalysts: The effect of acid or base catalysts on the reaction rates and pathways of hydrolysis and condensation can be computationally explored.

By understanding these reaction pathways at a molecular level, it is possible to optimize reaction conditions to achieve desired material properties, such as controlling the degree of cross-linking in a polymer or achieving a specific surface functionalization. researchgate.net

Applications in Advanced Materials Engineering and Nanotechnology

Hybrid Organic-Inorganic Composite Materials

The dual reactivity of 3-Mercaptopropyldimethoxymethylsilane is central to its role in forming hybrid organic-inorganic composites. The dimethoxymethylsilyl group can hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on the surface of inorganic materials like silica (B1680970) and metal oxides, forming stable covalent bonds. Concurrently, the mercapto (thiol) group is available for a variety of reactions with organic polymers, enabling the creation of intimately linked, high-performance hybrid materials.

The surface modification of nanoparticles is a critical step in their integration into functional materials, and this compound is an effective agent for this purpose.

Thiol-modified silica is often created as an intermediate for further functionalization in chromatography or purification processes. researchgate.net A general method for this synthesis involves slurrying silica gel in a solvent like toluene (B28343) and then adding this compound in the presence of a tertiary amine catalyst. researchgate.net Research has been conducted to optimize the reaction conditions for creating these mercaptopropyl-modified silica particles. researchgate.net In one study comparing the degradability of different organosilica nanoparticles, particles were synthesized using both 3-mercaptopropyltrimethoxysilane (MPTMS) and this compound (MPDMS) to investigate the ratio of disulfide bonds to thiol groups. researchgate.net

Beyond silica, this silane (B1218182) is used to functionalize other inorganic surfaces. For instance, it can be used to modify a substrate to create binding sites for gold nanoparticles. epo.org In this process, the thiol groups on the silane-treated surface can substitute some of the original stabilizing ligands on the gold nanoparticles, effectively anchoring the particles to the substrate. epo.org This technique is fundamental in assembling layered nanocomposite films. epo.org

Table 1: Research Findings on Functionalized Nanoparticles

Nanoparticle TypeSilane UsedApplication/FindingSource(s)
Silica GelThis compoundSynthesis of mercaptopropyl-modified silica for use as an intermediate in chromatography and purification. researchgate.net
OrganosilicaThis compound (MPDMS)Comparative study of glutathione-responsive degradability against MPTMS-based nanoparticles. researchgate.net
Gold (Au)This compoundFunctionalization of substrates to create binding sites for attaching gold nanoparticles in layered films. epo.org

Polymer nanocomposite membranes benefit from the inclusion of inorganic nanoparticles to enhance properties such as mechanical strength, thermal stability, and separation performance. This compound facilitates the creation of these membranes by ensuring strong interfacial adhesion between the polymer matrix and the nanoparticle fillers.

The compound is cited as a suitable mercaptosilane for use in liquid applied membranes, where polymers with silane groups (including dimethoxymethylsilane) are employed for cross-linking and adhesion. trea.com Its ability to functionalize substrates is key to building multi-layered structures, such as thin films composed of alternating layers of nanoparticles and linker molecules, which can be considered a form of a nanocomposite membrane. epo.org The fundamental mechanism involves the silane acting as a coupling agent, bonding inorganic fillers to the polymer matrix, which is essential for the integrity and performance of the resulting membrane.

Polymer Functionalization and Covalent Integration

The covalent integration of this compound into polymer structures is a versatile strategy for modifying polymer properties. The thiol group can participate in various addition reactions, such as thiol-ene reactions, or react with other functional groups, while the silane moiety provides a mechanism for cross-linking or adhesion to inorganic surfaces.

Modifying polymers with this compound can significantly improve their performance characteristics, particularly in rubber and elastomer compositions.

Recent research has focused on creating novel polymer architectures with enhanced stability. For example, an amphiphilic ladder-like (double-chain) polymer was synthesized through a thiol-ene reaction between this compound and a poly(allyl glycidyl (B131873) ether)-based polymer. researchgate.net This approach aimed to improve the high-temperature stability of the polymer's nanoaggregates in water. researchgate.net Another study detailed an addition reaction where this compound was reacted with polybutene under UV irradiation to produce a functionalized thioether-containing polybutene. google.com

Table 2: Examples of Thiol-Modified Polymers and Their Properties

Base PolymerModifying ReactionEnhanced PropertySource(s)
Conjugated Diene RubberReaction with the polymer chainImproved reinforcement and mechanical properties in silica-filled compositions. google.com.pggoogle.gm
Poly(allyl glycidyl ether)-based polymerThiol-ene reactionEnhanced high-temperature stability of nanoaggregates. researchgate.net
PolybuteneUV-initiated addition reactionCreation of a functionalized polybutene with a thioether group. google.com

The ability of this compound to bond to different types of materials makes it an effective adhesion promoter. It is listed as a component in various adhesive and coating formulations.

In thermosetting systems, this compound contributes to the formation of a durable, cross-linked network. The hydrolysis and condensation of its dimethoxymethylsilyl groups create inorganic siloxane bonds (Si-O-Si), which form a stable, three-dimensional network.

This functionality is leveraged in moisture-curing hot-melt adhesives, where the silane groups react with ambient moisture to cross-link the material after application. google.com It is also listed as a suitable component in curable compositions for high-performance adhesives, sealants, and coatings, which cure into tough, elastic materials. google.com Furthermore, its use as a coupling agent in rubber compositions for tires is another example of its role in creating cross-linked networks. google.compatentcut.com In this context, it chemically links the silica filler to the elastomer chains during vulcanization (a thermosetting process), resulting in a reinforced rubber network with improved properties. google.com The silane is also found in formulations for photosensitive thermosetting resins used in the production of multilayer printed wiring boards. googleapis.com

Functional Materials for Environmental Remediation and Separation

The modification of material surfaces with this compound is a key strategy for developing functional materials for environmental applications. The thiol group provides a reactive site for capturing pollutants or for building complex separative structures.

The thiol (-SH) functional group exhibits a strong affinity for various heavy metal ions, making this compound an excellent surface modification agent for creating selective adsorbents. researchgate.net When this silane is grafted onto the surface of substrates like silica gel, nanofiber membranes, or mesoporous materials, it imparts a high capacity for capturing toxic heavy metals from aqueous solutions. nih.govtechconnect.org

The mechanism of adsorption primarily involves the formation of stable complexes between the sulfur atom of the mercapto group and heavy metal ions such as lead (Pb(II)), cadmium (Cd(II)), mercury (Hg(II)), and nickel (Ni(II)). researchgate.nettechconnect.org Researchers have successfully functionalized various materials, including nylon-66 nanofibrous membranes, mesoporous silica, and silica aerogels, with mercaptosilanes to create effective adsorbents. nih.govnih.govnih.gov The efficiency of these materials is often dependent on factors like the pH of the solution, initial metal concentration, and the density of functional groups on the adsorbent surface. nih.govnih.gov For instance, the adsorption capacity for Pb(II) on modified silica aerogels increases with a rise in pH. researchgate.netnih.gov This is attributed to chelation mechanisms and reduced competition from hydrogen ions at higher pH levels. nih.gov

The performance of these adsorbents has been quantified in various studies, demonstrating significant removal efficiencies. For example, surface-modified silica aerogels have shown a maximum adsorption capacity for Pb(II) of 240 mg/g. researchgate.netnih.gov Functionalized nylon nanofiber membranes have achieved removal efficiencies of up to 93.0% for cadmium and 97.6% for nickel. nih.gov These functionalized materials represent a promising and effective solution for the remediation of heavy metal-contaminated water. researchgate.net

Table 1: Performance of Mercaptosilane-Functionalized Adsorbents for Heavy Metal Removal


Substrate MaterialFunctionalizing AgentTarget Metal IonMaximum Adsorption Capacity (q_m) / Removal EfficiencyReference
Silica Aerogel3-Mercaptopropyl trimethoxysilane (B1233946) (MPTMS)Lead (Pb(II))240 mg/g[6, 8]
Nylon 66 Nanofiber Membrane(3-mercaptopropyl)trimethoxysilane (B106455) (TMPTMS)Cadmium (Cd(II))93.0% Efficiency researchgate.net
Nylon 66 Nanofiber Membrane(3-mercaptopropyl)trimethoxysilane (TMPTMS)Nickel (Ni(II))97.6% Efficiency researchgate.net
Mesoporous Silica3-Mercaptopropyl trimethoxysilane (MPTS)Lead (Pb(II))~97% Efficiency nih.gov
Mesoporous Silicas3-mercaptopropyltrimethoxysilaneMercury (Hg(II))High loading capacity nih.gov
Mesoporous Silicas3-mercaptopropyltrimethoxysilaneCadmium (Cd(II))High loading capacity nih.gov

In the field of analytical chemistry, the separation of enantiomers (chiral molecules that are mirror images of each other) is of critical importance, particularly in the pharmaceutical industry. nih.govresearchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for achieving this separation. researchgate.netresearchgate.net CSPs function by creating a chiral environment where the two enantiomers of a racemic mixture interact differently, leading to different retention times and thus separation.

This compound plays a crucial role as a coupling agent or linker in the preparation of certain types of CSPs. The process involves chemically bonding a chiral selector—the molecule responsible for enantiomeric recognition—to a solid support, which is typically silica gel. researchgate.net The silane's methoxy (B1213986) groups react with the silanol groups on the silica surface, forming stable covalent bonds. The terminal mercapto group provides a reactive handle for attaching the chiral selector.

One powerful method for this attachment is "thiol-ene" click chemistry. In this approach, the thiol group of the surface-bound silane reacts with a carbon-carbon double bond (an "ene") on the chiral selector molecule. This reaction is highly efficient and allows for the straightforward immobilization of complex chiral selectors, such as polysaccharide derivatives or macrocyclic antibiotics, onto the silica support. researchgate.net The resulting CSP is robust, stable, and can be used in various chromatographic modes to separate a wide range of chiral compounds.

Bio-conjugation Strategies for Modified Surfaces

Bio-conjugation involves the attachment of biomolecules, such as proteins, enzymes, or DNA, to material surfaces to create functional bio-interfaces for applications in biosensing, diagnostics, and biocatalysis. nih.gov

Two-dimensional (2D) nanomaterials, such as graphene oxide and other nanosheets, are attractive platforms for biomolecule immobilization due to their exceptionally high surface area and unique electronic properties. nih.gov Functionalizing these nanosheets is a key step to enable the stable, covalent attachment of biomolecules, which helps to preserve their biological activity and allows for reuse. nih.gov

This compound can be used to functionalize the surface of nanosheets, introducing reactive thiol groups. researchgate.netnih.gov The general strategy is as follows:

Surface Functionalization : The silane is reacted with the nanosheet material. The methoxysilyl end of the silane covalently bonds to the nanosheet surface (e.g., to hydroxyl groups on graphene oxide), creating a uniform layer of thiol (-SH) groups. researchgate.net

Biomolecule Attachment : The thiol-functionalized surface is then ready for bio-conjugation. Proteins or enzymes, which can be specifically engineered to contain a single cysteine residue (which has a thiol group in its side chain), can be attached. researchgate.net The covalent linkage can be formed through disulfide bond formation or other thiol-specific chemistries, ensuring an oriented and stable immobilization. nih.govresearchgate.net

This method prevents the random and often weak attachment associated with physical adsorption, leading to more robust and active biocatalytic surfaces. Such functionalized nanosheets can be used to develop highly sensitive biosensors or efficient biocatalysts for industrial processes. nih.gov

Applications in Coatings and Adhesives

In the formulation of high-performance coatings and adhesives, this compound functions as a critical adhesion promoter or coupling agent. Its bifunctional structure allows it to act as a molecular bridge between an inorganic substrate (like glass, metal, or silica-based fillers) and the organic polymer matrix of the coating or adhesive.

The mechanism involves the silane's methoxy groups hydrolyzing in the presence of moisture to form reactive silanol groups. These silanols then condense with hydroxyl groups on the inorganic surface, forming a durable, covalent Si-O-Substrate bond. Simultaneously, the mercapto group at the other end of the molecule can interact or co-react with the organic resin system (e.g., epoxy, polyurethane, acrylics), improving interfacial bonding and compatibility.

This enhanced adhesion leads to significant improvements in the final product's properties, including:

Improved Adhesion : Stronger bonding to the substrate, especially under wet or humid conditions.

Enhanced Durability : Increased resistance to corrosion, weather, and moisture.

Better Mechanical Properties : Improved dispersion of inorganic fillers within the polymer matrix, leading to enhanced strength and toughness.

The use of mercaptosilanes is particularly beneficial in systems like silane-cured and polysulfide sealants, where they improve adhesion to substrates such as glass and cement.

Table 2: List of Chemical Compounds


Compound Name
This compound
(3-mercaptopropyl)trimethoxysilane
Lead
Cadmium
Mercury
Nickel
Silica
Epoxy
Polyurethane
Acrylics
Graphene Oxide
Cysteine

Reaction Kinetics and Mechanistic Studies Involving 3 Mercaptopropyl Dimethoxymethylsilane

Kinetics of Surface Silylation Reactions

Surface silylation is a chemical process that modifies a surface by covalently bonding organosilane molecules. The kinetics of this process are influenced by several factors, including temperature, solvent, water content, and the concentration of the silane (B1218182) agent.

The silylation process involves two primary steps: the hydrolysis of the methoxy (B1213986) groups on the silane to form silanol (B1196071) groups (-Si-OH), and the subsequent condensation of these silanols with hydroxyl groups on the substrate surface (e.g., glass, metal oxides) or with other silanol molecules to form siloxane bonds (Si-O-Si).

Key Research Findings:

Influence of Temperature: Temperature significantly accelerates the rates of hydrolysis and condensation. While silylation can occur at room temperature, the process is slow. Increasing the temperature to a range of 60-120°C is considered ideal for ensuring a complete condensation process and strong bonding to the surface. However, excessive temperatures (above 120°C) can lead to non-uniform coatings and potential degradation of the functional thiol groups diva-portal.org.

Influence of Concentration and Water Content: The concentration of the silane and the amount of water are critical parameters. A higher concentration of MPTMS leads to a greater number of methoxy groups available for reaction, resulting in better surface coverage and increased adhesion. Conversely, excessive water content can lead to premature condensation in the solution, hampering the uniformity of the deposited layer and degrading adhesive force diva-portal.org.

Reaction Mechanism on Metal Surfaces: On surfaces like aluminum, MPTMS has been shown to form covalent bonds through interfacial condensation nih.gov. Infrared spectroscopy studies have tracked the progression of the condensation reaction on aluminum surfaces, observing changes in the spectra as the coated film is cured at different temperatures and for varying lengths of time nih.govnih.gov.

Table 1: Factors Affecting Surface Silylation Kinetics

Factor Effect on Reaction Rate Optimal Conditions
Temperature Increases rate of hydrolysis and condensation 60-120°C diva-portal.org
Silane Concentration Higher concentration improves surface coverage Dependent on substrate and desired layer thickness diva-portal.org
Water Content Essential for hydrolysis, but excess degrades uniformity Limited/controlled amounts diva-portal.org
Solvent Affects solubility and reaction rate Toluene (B28343) is common, but greener alternatives like 2-methyltetrahydrofuran (MeTHF) can significantly shorten reaction times researchgate.net

Investigation of Hydrolysis and Condensation Rate Laws

The hydrolysis and condensation of alkoxysilanes like MPTMS are consecutive and competitive reactions that are fundamental to the sol-gel process and surface modification. The rates of these reactions are highly dependent on pH, water/silane ratio, and the specific organic functionality of the silane.

The hydrolysis reaction, where methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), is the initial step. This is followed by condensation, where silanol groups react with each other or with surface hydroxyls to form stable siloxane (Si-O-Si) bridges.

Detailed Research Findings:

Reaction Monitoring: In-situ Raman and NMR spectroscopy are powerful techniques for studying the kinetics of these reactions. They allow for the real-time tracking of the concentration of various species, including the original silane, hydrolyzed intermediates, and condensed oligomers researchgate.netresearchgate.net.

Pseudo-First-Order Kinetics: The hydrolysis of alkoxysilanes often follows a pseudo-first-order rate law with respect to the silane concentration, particularly when water is in large excess afinitica.com.

Structural Effects: The structure of the silane plays a significant role. For instance, studies comparing different methacryloyloxy-functional silanes have shown that the length of the spacer group connecting the organic function to the silicon atom can alter the hydrolysis rate by a factor of up to 60 afinitica.com. While not MPTMS, this highlights the sensitivity of the reaction kinetics to the molecule's structure.

pH Dependence: The rates of both hydrolysis and condensation are strongly catalyzed by acids or bases. The specific pH affects the relative rates of the two reactions, which in turn influences the structure of the resulting polymer network or surface layer.

Table 2: General Steps in Hydrolysis and Condensation

Step Reactants Products General Observation
1. Hydrolysis R-Si(OCH₃)₂CH₃ + H₂O R-Si(OH)(OCH₃)CH₃ + CH₃OH Initial, often rate-determining, step.
2. Further Hydrolysis R-Si(OH)(OCH₃)CH₃ + H₂O R-Si(OH)₂CH₃ + CH₃OH Formation of fully hydrolyzed silanetriol.
3. Condensation 2 R-Si(OH)₂CH₃ CH₃(OH)Si-O-Si(OH)CH₃ + H₂O Formation of siloxane bonds, leading to oligomers and network formation. researchgate.net

Kinetic Analysis of Thiol-Ene Addition Reactions

The thiol-ene reaction is a highly efficient and versatile click chemistry reaction that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a thioether. For molecules like (3-Mercaptopropyl)dimethoxymethylsilane, the mercapto (-SH) group can readily participate in this reaction.

The reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photochemical initiation) or heat. The mechanism involves a propagation cycle consisting of two key steps: the addition of a thiyl radical to the ene and a subsequent chain-transfer step.

Detailed Research Findings:

Mechanism: The free-radical reaction begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and continuing the chain reaction wikipedia.orgnih.gov.

Advantages: Thiol-ene reactions are known for their high yields, stereoselectivity, and insensitivity to oxygen, making them highly suitable for applications in polymer synthesis and surface patterning wikipedia.orgresearchgate.net.

Table 3: Key Kinetic Parameters in Thiol-Ene Reactions

Parameter Description Influence on Overall Reaction
k_P Propagation Rate Constant Rate of thiyl radical addition to the alkene wikipedia.org.
k_CT Chain-Transfer Rate Constant Rate of hydrogen abstraction from a thiol by the carbon-centered radical wikipedia.org.
Initiator Concentration Concentration of radical initiator Directly affects the rate of initiation and thus the overall reaction rate.
Reactant Concentration Thiol and Ene Concentrations The reaction order with respect to each reactant depends on the rate-limiting step wikipedia.org.

Kinetics of Adsorption Processes on Functionalized Surfaces

Once a surface is functionalized with (3-Mercaptopropyl)dimethoxymethylsilane, the terminal thiol groups provide active sites for the adsorption of various species, particularly heavy metals or nanoparticles. The study of adsorption kinetics describes the rate of adsorbate uptake and the equilibrium time.

Common kinetic models used to analyze adsorption data include the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. These models help to elucidate the mechanism of adsorption, such as whether it is controlled by diffusion or the chemical reaction at the surface.

Detailed Research Findings:

Adsorption Mechanism: The adsorption process on functionalized surfaces can involve multiple steps: (i) bulk transport of the adsorbate to the solid-liquid interface, (ii) diffusion across the boundary layer to the adsorbent surface, (iii) intra-particle diffusion into the porous structure, and (iv) the final adsorption at an active site mdpi.com.

Kinetic Models:

Pseudo-Second-Order Model: This model often provides the best fit for experimental data involving chemisorption, where the rate-limiting step is the chemical adsorption process itself. It assumes that the adsorption capacity is proportional to the number of active sites on the adsorbent surface mdpi.com.

Intra-particle Diffusion Model: This model is used to assess the role of diffusion in the adsorption process. If the plot of adsorbate uptake versus the square root of time is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. More commonly, the plot shows multiple linear regions, indicating that both film diffusion and intra-particle diffusion play a role mdpi.com.

Application: The combination of MPTMS with silica (B1680970) has been shown to improve the adsorption qualities for specific chemicals, enhancing both selectivity and capacity. This demonstrates how surface functionalization can significantly boost the efficiency of a material in adsorption processes researchgate.net.

Table 4: Common Adsorption Kinetic Models

Model Rate-Limiting Assumption Key Characteristics
Pseudo-First-Order Physisorption, diffusion-controlled Rate is proportional to the number of unoccupied sites.
Pseudo-Second-Order Chemisorption Rate is proportional to the square of the number of unoccupied sites mdpi.com.
Intra-particle Diffusion Diffusion within the adsorbent pores Used to identify the influence of mass transfer on the overall rate mdpi.com.
Elovich Model Chemisorption on heterogeneous surfaces Describes adsorption on surfaces with varying activation energies.

Future Research Directions and Emerging Opportunities

Rational Design Principles for Tailored Organosilane Architectures

The future development of organosilane technology hinges on the ability to move beyond off-the-shelf solutions and towards the rational design of molecules tailored for specific applications. For 3-Mercaptopropyldimethoxymethylsilane, this involves a deep understanding of structure-property relationships to create new architectures with enhanced performance.

Key research directions include:

Tuning Hydrolytic Reactivity and Film-Forming Characteristics: The dimethoxy functionality of this compound offers a different reactivity profile compared to its trimethoxy analog. The rate of hydrolysis and condensation is a critical parameter that influences the final structure of the silane (B1218182) layer on a substrate. A systematic study of how the number and nature of alkoxy groups affect these reaction kinetics is crucial. This will enable the precise control of film thickness, density, and morphology.

Modification of the Organic Tether: The propyl chain linking the sulfur and silicon atoms can be modified to introduce additional functionalities or to alter the flexibility and orientation of the mercapto group. Research into varying the length and composition of this organic tether could lead to organosilanes with optimized properties for specific applications, such as longer chains for increased flexibility in coatings or the incorporation of aromatic rings for enhanced thermal stability.

Development of Application-Specific Architectures: The design of organosilanes can be approached from a problem-solving perspective. For example, in the field of "green" tires, organosilanes are used to couple silica (B1680970) fillers to the rubber matrix, and the structure of the silane can be optimized to improve the "magic triangle" of tire properties: rolling resistance, wet grip, and wear resistance. By understanding the specific interactions required at the filler-polymer interface, new organosilane architectures can be designed to maximize these properties. researchgate.net

Table 1: Design Considerations for Tailored Organosilane Architectures

Architectural FeatureDesign GoalPotential Impact on this compound Analogs
Alkoxy Group Control reactivity and self-assemblyVarying the number and type of alkoxy groups (e.g., methoxy (B1213986), ethoxy) to tune hydrolysis and condensation rates for optimized film formation.
Organic Tether Modify physical and chemical propertiesAltering the length, flexibility, and chemical nature of the carbon chain to control surface energy, adhesion, and chemical reactivity.
Terminal Functional Group Enhance specificity and functionalityReplacing or modifying the mercapto group to create silanes with different reactive ends for targeted applications in sensing, catalysis, or biomedicine.

Integration into Multifunctional Hybrid Systems with Synergistic Properties

A significant area of opportunity for this compound lies in its use as a component in multifunctional hybrid materials. These materials combine the distinct properties of organic and inorganic components to achieve performance that is superior to the individual constituents.

Emerging opportunities in this area include:

Advanced Coatings: The ability of this compound to form covalent bonds with both inorganic surfaces and organic resins makes it an ideal adhesion promoter in advanced coatings. Future research will focus on creating coatings with a combination of properties such as corrosion resistance, scratch resistance, and hydrophobicity. The synergistic effect of the silane network and the polymer matrix can lead to coatings with enhanced durability and performance. mdpi.com

"Smart" Materials: The mercapto group can be used as a reactive site for the attachment of stimuli-responsive molecules, leading to the development of "smart" materials. For example, by grafting polymers that change their conformation in response to pH or temperature, it is possible to create surfaces with tunable wettability or adhesion.

Hybrid Nanocomposites: The thiol group of this compound has a strong affinity for noble metal nanoparticles, such as gold and silver. This allows for the creation of hybrid nanocomposites where the nanoparticles are covalently bound to a substrate. These materials can exhibit unique optical, electronic, and catalytic properties arising from the synergy between the nanoparticles and the underlying material.

Development of In-Situ Characterization Methodologies

A deeper understanding of the mechanisms of silane deposition and self-assembly requires the development of advanced in-situ characterization techniques. These methods allow for the real-time observation of the chemical and physical changes that occur at the interface during the silanization process.

Future research in this area should focus on:

Real-Time Monitoring of Surface Reactions: Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be adapted for in-situ monitoring of the hydrolysis and condensation reactions of this compound on a surface. nih.gov This would provide valuable kinetic data and insights into the reaction mechanisms.

High-Resolution Imaging of Self-Assembly: Advanced microscopy techniques, such as in-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can be used to visualize the self-assembly of organosilane molecules on a substrate in real time. This would provide a direct observation of how the molecules organize and form a monolayer or multilayer film.

Spectroscopic Ellipsometry: This technique can be used to measure the thickness and refractive index of the forming silane layer in real-time, providing quantitative information about the growth kinetics and the structure of the film.

Table 2: In-Situ Characterization Techniques for Organosilane Deposition

TechniqueInformation ProvidedRelevance to this compound
In-Situ FTIR Spectroscopy Real-time changes in chemical bonding, monitoring of hydrolysis and condensation reactions.Understanding the kinetics and mechanism of film formation on various substrates. nih.gov
In-Situ Atomic Force Microscopy (AFM) Visualization of molecular self-assembly, film morphology, and surface topography in real time.Observing the growth of monolayers and multilayers and understanding the factors that control film structure.
Spectroscopic Ellipsometry Real-time measurement of film thickness and optical properties.Quantifying the rate of deposition and characterizing the density and uniformity of the resulting film.

Advancement of Sustainable Synthesis and Processing Techniques

As with all chemical manufacturing, there is a growing need to develop more sustainable and environmentally friendly methods for the synthesis and processing of organosilanes. The principles of green chemistry provide a framework for achieving this goal.

Key areas for advancement include:

Greener Solvents and Catalysts: Traditional methods for organosilane synthesis often use volatile organic compounds (VOCs) as solvents and can involve hazardous catalysts. Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, is essential. The development of more efficient and recyclable catalysts can also significantly reduce the environmental impact of the synthesis process.

Atom Economy and Waste Reduction: The design of synthetic routes that maximize atom economy is a core principle of green chemistry. This involves choosing reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. For the synthesis of this compound, this could involve exploring alternative reaction pathways that are more efficient and generate fewer byproducts.

Energy Efficiency: The use of alternative energy sources, such as microwave or ultrasonic irradiation, can often lead to shorter reaction times and lower energy consumption compared to conventional heating methods. researchgate.net Exploring the application of these technologies to the synthesis of this compound could lead to more sustainable production processes.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new materials and technologies with enhanced performance and improved sustainability.

Q & A

Basic Research Questions

Q. What are the critical handling and storage precautions for 3-mercaptopropylmethyldimethoxysilane to ensure experimental reproducibility?

  • Methodological Answer :

  • Handling : Use nitrile or neoprene gloves (EN374-certified) to avoid skin irritation. Work in a fume hood to prevent inhalation of vapors. Avoid moisture exposure, as hydrolysis can alter reactivity .
  • Storage : Keep in sealed glass containers under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation. Label containers with batch-specific purity data (e.g., ≥95% by GC) for traceability .
  • Safety : Monitor flash point (93–96°C) during heating applications. Use explosion-proof equipment when handling near ignition sources .

Q. How can researchers purify 3-mercaptopropylmethyldimethoxysilane to achieve >95% purity for surface functionalization studies?

  • Methodological Answer :

  • Distillation : Use vacuum distillation (30 mmHg) at 96°C to remove lower-boiling-point impurities (e.g., residual methoxy groups) .
  • Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (9:1) to isolate the silane from disulfide byproducts. Verify purity via GC-MS or refractive index (n20/D 1.444–1.45) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • FTIR : Confirm the presence of Si-O-C (1080 cm⁻¹) and -SH (2570 cm⁻¹) groups. Compare against reference spectra from Sigma-Aldrich technical documents .
  • NMR : Use ¹H NMR (CDCl₃) to identify methylene protons (δ 1.6–1.8 ppm for -CH₂-CH₂-CH₂-SH) and methoxy groups (δ 3.5 ppm). ²⁹Si NMR can detect hydrolysis byproducts (e.g., silanol peaks at δ -45 to -60 ppm) .

Advanced Research Questions

Q. How do hydrolysis kinetics of 3-mercaptopropylmethyldimethoxysilane vary under acidic vs. basic conditions, and how can this be monitored experimentally?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ Raman spectroscopy to track Si-O-CH₃ (640 cm⁻¹) and Si-OH (880 cm⁻¹) bands. In acidic conditions (pH 4–5, acetic acid), hydrolysis follows pseudo-first-order kinetics with a half-life of ~2 hours. Under basic conditions (pH 9–10, ammonia), condensation dominates within 30 minutes .
  • Data Interpretation : Fit time-resolved spectral data to the Avrami-Erofe’ev model to differentiate nucleation-controlled vs. diffusion-limited processes .

Q. What protocols optimize surface modification of silica nanoparticles using this silane for controlled ligand density?

  • Methodological Answer :

  • Grafting : Pre-dry nanoparticles at 150°C for 4 hours to remove adsorbed water. React with a 5% (v/v) silane solution in anhydrous toluene at 80°C for 12 hours under reflux.
  • Characterization : Use TGA to quantify grafted silane (weight loss at 200–400°C) and XPS to confirm sulfur content (S 2p peak at 163–164 eV) .

Q. How can researchers resolve contradictions in reported cross-linking efficiencies of this silane in polymer composites?

  • Methodological Answer :

  • Variable Control : Standardize humidity (40–60% RH) during curing, as moisture content directly impacts silane reactivity.
  • Analytical Validation : Combine swelling tests (ASTM D471) with ATR-FTIR to measure unreacted -SH groups. Discrepancies often arise from incomplete hydrolysis or competing disulfide formation .

Q. What environmental impact assessments are necessary when scaling up synthesis or disposal of this compound?

  • Methodological Answer :

  • Ecotoxicity : Perform OECD 201/202 algal/daphnia assays, as the compound is classified as Aquatic Chronic 2 (H411) with LC₅₀ < 10 mg/L for marine organisms .
  • Waste Management : Neutralize residual silane with aqueous sodium bicarbonate before incineration to prevent H₂S generation .

Key Notes

  • Data Reliability : Prioritize peer-reviewed studies (e.g., ) over vendor-supplied SDS for kinetic/mechanistic insights.
  • Contradictions : Cross-reference purity claims (e.g., ≥95% in vs. >96% in ) with independent analytical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.